1,7,9-Trichloro-3H-phenothiazin-3-one

Beschreibung

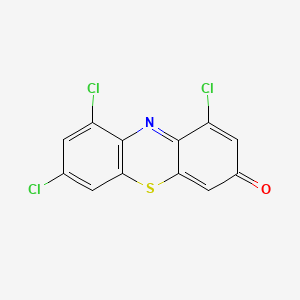

1,7,9-Trichloro-3H-phenothiazin-3-one is a halogenated derivative of the phenothiazinone heterocyclic system. Its core structure consists of a tricyclic scaffold with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a ketone group at position 3. The compound features chlorine substituents at positions 1, 7, and 9, which confer distinct electronic and steric properties.

Eigenschaften

CAS-Nummer |

54416-53-4 |

|---|---|

Molekularformel |

C12H4Cl3NOS |

Molekulargewicht |

316.6 g/mol |

IUPAC-Name |

1,7,9-trichlorophenothiazin-3-one |

InChI |

InChI=1S/C12H4Cl3NOS/c13-5-1-7(14)11-9(2-5)18-10-4-6(17)3-8(15)12(10)16-11/h1-4H |

InChI-Schlüssel |

VGXJDJXDXUMCCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1SC3=CC(=O)C=C(C3=N2)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,9-Trichloro-3H-phenothiazin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with o-methylaniline and disulfur dichloride (S2Cl2).

Initial Reaction: O-methylaniline reacts with disulfur dichloride to form an intermediate product.

Condensation: The intermediate product undergoes condensation with m-chloroaniline.

Treatment: The resulting compound is treated with sodium hydroxide in an ethanol solution to generate 2-amino-5-(amino-chlorophenyl)-3-methyl-thiophenol sodium salt.

Final Condensation: This sodium salt is then condensed with 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione to yield 1,7,9-Trichloro-3H-phenothiazin-3-one.

Industrial Production Methods

Industrial production methods for 1,7,9-Trichloro-3H-phenothiazin-3-one are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,7,9-Trichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

1,7,9-Trichloro-3H-phenothiazin-3-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,7,9-Trichloro-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, the compound absorbs photons and enters an excited state. This excited state facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive oxygen species (ROS) that drive the oxidation process .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Phenothiazinones

The following table compares 1,7,9-Trichloro-3H-phenothiazin-3-one with two closely related bromo-chloro derivatives:

Key Observations :

Phenothiazine Derivatives with Aromatic Substituents

Compounds such as 3-Phenyl-10H-phenothiazine (3d) and 3-Thiophen-2-yl-10H-phenothiazine (3e) exhibit structural variations that highlight the impact of aromatic substituents:

Key Observations :

Pharmaceutical Phenothiazine Derivatives

Phenothiazines like chlorpromazine and ethopropazine () demonstrate the pharmacological relevance of this scaffold:

Key Observations :

- Alkylamine side chains (e.g., in chlorpromazine) enhance binding to neurological targets, whereas halogenated phenothiazinones may prioritize chemical reactivity over direct pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.